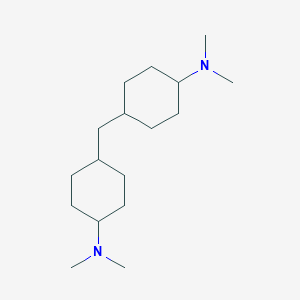

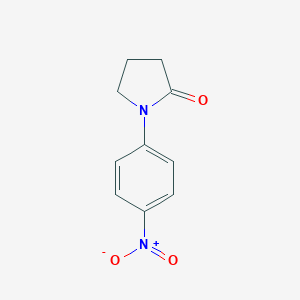

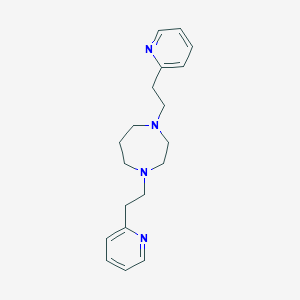

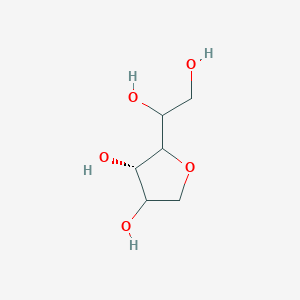

![molecular formula C7H6S2 B076589 2-Methylthieno[3,2-b]thiophene CAS No. 13393-75-4](/img/structure/B76589.png)

2-Methylthieno[3,2-b]thiophene

Übersicht

Beschreibung

2-Methylthieno[3,2-b]thiophene is a heterocyclic compound that has gained significant attention in the field of organic chemistry due to its unique structural characteristics and potential applications in various fields. This compound is a sulfur-containing aromatic compound that exhibits excellent electronic and optical properties, making it an attractive candidate for use in various applications, including organic electronics, optoelectronics, and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Methylthieno[3,2-b]thiophene is not fully understood, but it is believed to involve the interaction of the compound with various biological targets, including enzymes and receptors. The compound has been shown to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain.

Biochemische Und Physiologische Effekte

2-Methylthieno[3,2-b]thiophene has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective activities. The compound has also been investigated for its potential use in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-Methylthieno[3,2-b]thiophene is its excellent solubility in various organic solvents, making it easy to handle and process in the laboratory. Additionally, the compound exhibits excellent stability, making it suitable for use in various experiments. However, one limitation of the compound is its relatively high cost, which may limit its use in large-scale experiments.

Zukünftige Richtungen

There are several future directions for research on 2-Methylthieno[3,2-b]thiophene. One potential area of research is the development of new synthetic methods for the compound that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various neurological disorders. Finally, research is needed to investigate the potential use of 2-Methylthieno[3,2-b]thiophene in other fields, including catalysis and materials science.

In conclusion, 2-Methylthieno[3,2-b]thiophene is a promising compound that exhibits excellent electronic and optical properties, making it an attractive candidate for use in various applications, including organic electronics, optoelectronics, and pharmaceuticals. Further research is needed to fully understand the potential applications of the compound and to develop new synthetic methods that are more efficient and cost-effective.

Synthesemethoden

The synthesis of 2-Methylthieno[3,2-b]thiophene is typically carried out through the condensation of 2-acetylfuran with sulfur in the presence of a catalyst such as iodine. The resulting product is then subjected to a series of purification steps to obtain the final compound in high yield and purity.

Wissenschaftliche Forschungsanwendungen

2-Methylthieno[3,2-b]thiophene has been extensively studied for its potential applications in organic electronics and optoelectronics. The compound exhibits excellent charge transport properties, making it an attractive candidate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Additionally, 2-Methylthieno[3,2-b]thiophene has been investigated for its potential use in organic light-emitting diodes (OLEDs) due to its excellent optical properties.

Eigenschaften

IUPAC Name |

5-methylthieno[3,2-b]thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6S2/c1-5-4-7-6(9-5)2-3-8-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFXKVVKFBUOND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)C=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158426 | |

| Record name | Thieno(2,3-b)thiophene, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylthieno[3,2-b]thiophene | |

CAS RN |

13393-75-4 | |

| Record name | Thieno(2,3-b)thiophene, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013393754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thieno(2,3-b)thiophene, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.